5-(2-Pyridyl)pyrrolidine-2-carboxylic acid

Description

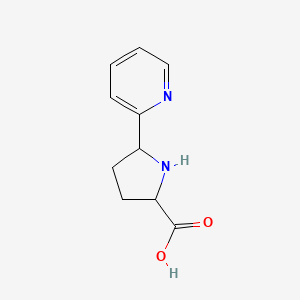

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-pyridin-2-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,8-9,12H,4-5H2,(H,13,14) |

InChI Key |

OAKAKNDIJONVRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1C2=CC=CC=N2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

Abstract

The confluence of saturated heterocycles with aromatic systems has yielded a rich pipeline of pharmacologically active agents. Among these, the linkage of a pyrrolidine ring, the core of the essential amino acid proline, with a pyridine moiety presents a compelling structural motif for engaging with a diverse array of biological targets. This technical guide provides a comprehensive overview of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid, a molecule of significant interest in contemporary drug discovery. We will delve into its fundamental physicochemical properties, explore rational synthetic strategies, and discuss its potential therapeutic applications, all grounded in established scientific principles and supported by relevant literature. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile scaffold in their research endeavors.

Core Molecular Attributes

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid is a chiral molecule that combines the structural rigidity and stereochemical complexity of a substituted pyrrolidine ring with the hydrogen bonding capabilities and aromatic interactions of a pyridine ring. These features make it an attractive scaffold for creating potent and selective modulators of biological function.

Physicochemical Properties

A foundational understanding of a molecule's properties is paramount for its application in drug discovery, influencing everything from its synthesis and purification to its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Calculated |

| Molecular Weight | 192.22 g/mol | Calculated |

| Isomeric Form | 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | [1] |

| Related Core Structure | Pyrrolidine-2-carboxylic acid (Proline) | |

| Related Core Structure | Pyridine-2-carboxylic acid (Picolinic Acid) | [2] |

Note: The calculated molecular weight is based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999). The isomeric form, 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid, shares the same molecular formula and weight.[1]

Structural Significance in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of numerous biologically active compounds, valued for its ability to explore three-dimensional space due to its non-planar, puckered conformation.[3] This "pseudorotation" allows for precise positioning of substituents to optimize interactions with protein binding pockets.[3] The incorporation of a carboxylic acid at the 2-position, as seen in the natural amino acid proline, provides a key interaction point for forming salt bridges or hydrogen bonds with biological targets.

The pyridine nucleus is also a "privileged" structure in medicinal chemistry, found in a multitude of approved drugs.[4] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking and cation-π interactions. The combination of these two pharmacophorically rich moieties in 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid creates a molecule with significant potential for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6]

Synthetic Pathways and Methodologies

The synthesis of substituted pyrrolidine derivatives is a well-established field in organic chemistry.[7] A plausible and efficient approach to 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid would involve a multi-step sequence, likely leveraging a [3+2] cycloaddition reaction, which is a powerful method for constructing five-membered rings.[8]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C-N bond of the pyrrolidine and the C-C bond connecting the two rings. This suggests a convergent synthesis where the substituted pyrrolidine ring is formed in a key step.

Sources

- 1. 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | CAS 950603-19-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. enamine.net [enamine.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid

Abstract

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to proline and the inclusion of a pyridine moiety.[1][2] As a proline analogue, it holds potential for influencing the conformational properties of peptides and proteins, while the pyridine ring offers a site for diverse chemical interactions.[3] A thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the essential physical properties of this molecule and outlines the authoritative experimental and computational methodologies required for their determination. Designed for researchers and drug development professionals, this document emphasizes the causal relationships behind experimental choices and establishes a framework for the systematic characterization of this and similar novel chemical entities.

Molecular Structure and Core Chemical Identity

A precise understanding of the molecular structure is the foundation for interpreting all other physical properties. 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid incorporates a saturated five-membered pyrrolidine ring, a carboxylic acid functional group at the 2-position, and a pyridine ring attached at the 5-position.

-

Molecular Formula: C₁₀H₁₂N₂O₂

-

Molecular Weight: 192.21 g/mol [4]

-

Key Structural Features:

-

Chiral Centers: The molecule possesses at least two chiral centers (at C2 and C5 of the pyrrolidine ring), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). The specific stereochemistry will profoundly impact its biological activity and physical properties, such as melting point and crystal packing.

-

Amphoteric Nature: The presence of a basic pyridine nitrogen, a basic pyrrolidine nitrogen, and an acidic carboxylic acid group makes the molecule amphoteric. Its charge state is highly dependent on pH.

-

Caption: 2D representation of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid.

Solid-State and Thermal Properties

Physical State and Appearance

At standard temperature and pressure, 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid is expected to be a crystalline solid. The color and crystal morphology should be documented as part of the initial characterization.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, whereas a broad range often indicates the presence of impurities.

Table 1: Predicted and Analogous Melting Point Data

| Compound | Melting Point (°C) | Data Type |

|---|---|---|

| 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid | Data not available | Experimental |

| Pyrrole-2-carboxylic acid | 206 | Experimental[5] |

| 2,5-Pyridinedicarboxylic acid | 242-247 (dec.) | Experimental |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the preferred method for its precision and the additional thermodynamic data it provides.[6] It measures the difference in heat flow between the sample and a reference as a function of temperature.[7]

-

Sample Preparation: Accurately weigh approximately 2-5 mg of the dried compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 2-10 °C/min.[8] A common temperature range would be from 25 °C to a temperature sufficiently above the expected melting point.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[8] The area under the peak corresponds to the heat of fusion.

Causality: A slow heating rate is crucial to ensure thermal equilibrium within the sample, providing a more accurate melting temperature.[6] The nitrogen atmosphere prevents oxidative degradation at elevated temperatures.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a key parameter for reaction setup, purification, formulation, and biological assays. Given the molecule's amphoteric nature, its solubility is expected to be highly pH-dependent.

Table 2: Expected Solubility Characteristics

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | pH-dependent | Low at isoelectric point; increases in acidic (protonated amines) and basic (deprotonated acid) conditions.[9] |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid and nitrogen atoms.[2] |

| Dichloromethane | Sparingly Soluble | Lower polarity compared to alcohols. |

| Hexanes | Insoluble | Non-polar solvent. |

| DMSO, DMF | Soluble | Polar aprotic solvents capable of disrupting intermolecular hydrogen bonds. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility.[9]

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Separation: Allow the suspension to settle, then filter the supernatant through a fine (e.g., 0.22 µm) syringe filter to remove all undissolved solids.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

Causality: Reaching true equilibrium is critical; insufficient agitation time can lead to an underestimation of solubility.[10] Temperature control is vital as solubility is temperature-dependent.[9]

Acid-Base Properties (pKa)

The pKa values dictate the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and receptor-binding interactions. The molecule has three ionizable groups: the carboxylic acid, the pyrrolidine nitrogen, and the pyridine nitrogen.

Table 3: Predicted and Comparative pKa Values

| Functional Group | Predicted pKa Range | Comparative pKa |

|---|---|---|

| Carboxylic Acid (-COOH) | 2.0 - 4.0 | Proline pKa₁ ≈ 1.95 |

| Pyridinium ion (C₅H₅NH⁺) | 4.5 - 5.5 | Pyridine pKa ≈ 5.23[11] |

| Pyrrolidinium ion | 10.0 - 11.5 | Proline pKa₂ ≈ 10.46 |

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration: While monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of strong acid (e.g., HCl) and then back-titrate with a standardized strong base (e.g., NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to derive precise pKa values from the curve's inflection points.

Causality: The use of a co-solvent can slightly alter the apparent pKa values compared to a purely aqueous system. Therefore, it is essential to report the solvent system used. The titration must be performed slowly to allow the pH to stabilize after each addition of titrant.

Spectroscopic Properties

Spectroscopic data provides the definitive structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected signals include a downfield singlet for the carboxylic acid proton (10-13 ppm), aromatic protons on the pyridine ring (7-9 ppm), and aliphatic protons on the pyrrolidine ring (2-5 ppm).[12][13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (165-185 ppm), aromatic carbons of the pyridine ring (120-150 ppm), and aliphatic carbons of the pyrrolidine ring (20-70 ppm).[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, sharp |

| C=N, C=C (Pyridine) | 1550-1650 | Medium to strong |

| N-H (Pyrrolidine) | 3300-3500 | Medium, may be obscured by O-H |

Causality: The broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding between carboxylic acid groups.[12][15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns. Using a high-resolution mass spectrometer (HRMS), the experimentally determined mass should be within 5 ppm of the calculated exact mass.

-

Expected Ion (ESI+): [M+H]⁺ = 193.0921 m/z

-

Fragmentation: Common fragmentation pathways for N-heterocycles often involve the loss of small neutral molecules or cleavage of the rings.[16][17]

Crystallographic Data

Single-crystal X-ray diffraction provides unambiguous proof of structure, including the absolute stereochemistry and the three-dimensional packing of molecules in the solid state.[18]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[19]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the atomic positions are determined and refined to yield the final molecular structure.[20]

Caption: General workflow for small molecule X-ray crystallography.[20]

Conclusion

This technical guide outlines the critical physical properties of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid and details the standard methodologies for their determination. While experimental data for this specific molecule is not widely published, the protocols and comparative data provided herein establish a robust framework for its complete physicochemical characterization. A systematic approach, combining computational prediction with rigorous experimental validation as described, is essential for advancing the development of this promising compound for its intended applications in research and pharmacology.

References

-

PubChem. Pyridine. National Center for Biotechnology Information. [11]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [21]

-

Kubyshkin, V., & Rubini, M. (n.d.). Proline Analogues. Enamine. [1]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [22]

-

Goujon, Z. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [20]

-

Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. [23]

-

Wikipedia. (n.d.). Pyridine. [24]

-

Chojnacka, A. M., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [25]

-

ECHEMI. (n.d.). pKaH of pyridine versus other imines. [26]

-

Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [27]

-

Rizvi, S. A. A., & Saleh, A. M. (2018). Physics-Based Solubility Prediction for Organic Molecules. PMC. [9]

-

Wikipedia. (n.d.). X-ray crystallography. [19]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. [28]

-

Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [2]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [29]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [30]

-

Iris Biotech. (n.d.). Proline Derivatives and Analogs.

-

Google Patents. (n.d.). Method for determining solubility of a chemical compound. [10]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [6]

-

Bach, N. C., & Takagi, H. (2025, August 10). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [3]

-

ResearchGate. (n.d.). Proline Analogues. [31]

-

News-Medical. (2016, June 20). Using FTIR Spectroscopy to Determine Protein Secondary Structure. [32]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [8]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [7]

-

SPIE Digital Library. (2025, March 20). Comparison of Raman and FTIR spectra of amino-acids. [33]

-

American Laboratory. (2023, September 26). Protein Stability Monitored by Fourier Transform Infrared Spectrometry. [34]

-

Analyst (RSC Publishing). (n.d.). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. [35]

-

ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. )[16]

-

Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. [36]

-

MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [37]

-

Excillum. (n.d.). Small molecule crystallography. [18]

-

Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [12]

-

AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [17]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [13]

-

Santa Cruz Biotechnology. (n.d.). 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | CAS 950603-19-7. [4]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [15]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [14]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [5]

Sources

- 1. Proline Analogues - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | CAS 950603-19-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. torontech.com [torontech.com]

- 8. scielo.br [scielo.br]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. excillum.com [excillum.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. westlab.com [westlab.com]

- 22. scribd.com [scribd.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Pyridine - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. echemi.com [echemi.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Differential scanning calorimetry [cureffi.org]

- 29. chemistrysh.com [chemistrysh.com]

- 30. crystallizationsystems.com [crystallizationsystems.com]

- 31. researchgate.net [researchgate.net]

- 32. news-medical.net [news-medical.net]

- 33. spiedigitallibrary.org [spiedigitallibrary.org]

- 34. americanlaboratory.com [americanlaboratory.com]

- 35. Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles - Analyst (RSC Publishing) [pubs.rsc.org]

- 36. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]

- 37. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]

Technical Guide: 5-(2-Pyridyl)pyrrolidine-2-carboxylic Acid

This technical guide provides an in-depth analysis of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid , a specialized proline analog featuring a pyridine ring at the

Core Chemical Identity & IUPAC Nomenclature[1]

The compound is a disubstituted pyrrolidine derivative.[1] Its core structure is pyrrolidine-2-carboxylic acid (Proline), substituted at the 5-position with a pyridin-2-yl group.

Structural Analysis[1]

-

Scaffold: Pyrrolidine (saturated 5-membered nitrogen heterocycle).

-

Functional Groups:

-

Chiral Centers: Two stereocenters exist at C2 and C5 . This results in four possible stereoisomers (two enantiomeric pairs of diastereomers).

IUPAC Name Derivation

The systematic naming follows the priority rules where the carboxylic acid dictates the principal functional group and numbering starts at the nitrogen atom (position 1) to give the carboxylate the lowest possible locant (position 2).

-

Substituent: 5-(Pyridin-2-yl).[6]

-

Stereochemistry:

-

Cis-isomers: (2S,5S) and (2R,5R).[6]

-

Trans-isomers: (2S,5R) and (2R,5S).

-

Preferred IUPAC Name (PIN): 5-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid

Stereochemical Visualization

The relative stereochemistry (cis vs. trans) significantly impacts the compound's utility as a ligand.

-

Cis-5-(2-pyridyl)proline: The carboxylate and pyridyl groups are on the same face of the ring. This conformation is often favored for tridentate coordination in metal catalysis.

-

Trans-5-(2-pyridyl)proline: The groups are on opposite faces, often leading to different steric shielding environments.

Synthesis Methodologies

Synthesizing 5-substituted prolines requires controlling the relative stereochemistry between C2 and C5. Two primary strategies are employed: Nucleophilic Addition to N-Acyliminium Ions and Cyclization of Linear Precursors .

Route A: Functionalization of Pyroglutamic Acid (The N-Acyliminium Route)

This route utilizes L-pyroglutamic acid (derived from natural L-proline) to establish the C2 stereocenter first, followed by functionalization at C5.

-

Protection: Esterification of the carboxyl group and protection of the nitrogen (e.g., Boc or Cbz).

-

Reduction: Selective reduction of the lactam carbonyl (C5) to a hemiaminal (5-hydroxypyrrolidine).

-

Activation: Conversion to an N-acyliminium ion using a Lewis acid (e.g.,

). -

Nucleophilic Attack: Addition of a 2-pyridyl nucleophile (e.g., 2-pyridylzinc bromide or 2-lithio-pyridine) to the iminium ion.

-

Stereocontrol: The bulky protecting group at C2 usually directs the nucleophile to the opposite face, favoring the trans isomer (2S,5R). The cis isomer can be accessed via hydrogenation of pyrroline intermediates.

-

Route B: Cyclization of Amino Acid Precursors

This method constructs the pyrrolidine ring via intramolecular cyclization, often yielding high enantiopurity.

-

Starting Material: Glutamic acid derivatives or linear

-amino esters. -

Functionalization: Introduction of the pyridine moiety via cross-coupling or Grignard addition to a distal aldehyde/ketone.

-

Cyclization: Intramolecular displacement (e.g., Mitsunobu reaction or

displacement of a leaving group) closes the ring.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis of 5-(2-pyridyl)proline via N-acyliminium ion intermediates.

Applications and Utility

Asymmetric Catalysis (Organocatalysis & Ligand Design)

The 5-(2-pyridyl)proline scaffold is a "privileged structure" in asymmetric synthesis.

-

Bidentate/Tridentate Ligands: The pyridine nitrogen and the pyrrolidine amine (or carboxylate) can chelate metal centers (Zn, Cu, Ni).

-

Mechanism: The rigid pyrrolidine backbone restricts the conformational freedom of the metal complex, transferring chiral information effectively to the substrate.

-

Use Cases:

-

Enantioselective addition of dialkylzinc to aldehydes.

-

Palladium-catalyzed cross-coupling reactions.

-

Aldol reactions (as an organocatalyst, mimicking proline but with enhanced acidity/H-bonding capability via the pyridine ring).

-

Medicinal Chemistry: Nicotinic Acetylcholine Receptors (nAChR)

Structurally, this compound is a bioisostere of Nicotine and Nornicotine .

-

Structure-Activity Relationship (SAR):

-

Nicotine: 3-(1-methylpyrrolidin-2-yl)pyridine.

-

5-(2-Pyridyl)proline: Places the pyridine at C5 and adds a carboxylate at C2.

-

-

Therapeutic Potential:

-

nAChR Modulators: The 2-pyridyl positioning and the carboxylate group (which can mimic the glutamate residue interactions) make it a candidate for selective nAChR agonism/antagonism, potentially useful in neurodegenerative diseases or pain management.

-

Peptidomimetics: Incorporated into peptide chains to induce specific turn conformations (e.g.,

-turns) due to the constrained ring and bulky 5-substituent.

-

Analytical Characterization

To validate the synthesis of 5-(2-pyridyl)pyrrolidine-2-carboxylic acid , the following analytical markers are critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The relative stereochemistry (cis vs. trans) is determined by the coupling constants (

| Proton | Chemical Shift ( | Multiplicity | Diagnostic Note |

| H-2 ( | 4.0 - 4.5 | dd or t | Shifted downfield by COOH. Coupling indicates C2 stereochem. |

| H-5 ( | 4.6 - 5.2 | dd | Key Diagnostic: Shifted significantly downfield due to the attached Pyridine ring. |

| Pyridine H | 7.0 - 8.6 | m | Characteristic aromatic pattern for 2-substituted pyridine (4 protons). |

| H-3, H-4 | 1.8 - 2.5 | m | Multiplets for the pyrrolidine ring methylene protons. |

-

NOESY Experiment:

-

Cis-isomer: Strong NOE correlation between H-2 and H-5 (if they are on the same face).

-

Trans-isomer: Weak or absent NOE between H-2 and H-5.

-

Mass Spectrometry (MS)

-

Molecular Formula:

-

Exact Mass: 192.09 Da

-

Fragmentation Pattern (ESI+):

-

Loss of

(45 Da) -

Characteristic pyridine fragment ions (

78, 79).

-

References

-

Zhang, L., et al. "L-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines." Organic & Biomolecular Chemistry, 2013. Link

-

Pandey, A.K., et al. "Conformational landscape of substituted prolines." Biophysical Reviews, 2020. Link

- Gomez, C., et al. "Stereoselective synthesis of 5-substituted prolines via N-acyliminium ions." European Journal of Organic Chemistry, 2008.

-

PubChem. "Pyrrolidine-2-carboxylic acid (Proline) Structure and Data." National Library of Medicine. Link

-

ChemRxiv. "Proline Derived Ligands for Titanium-Catalyzed Synthesis." ChemRxiv Preprints. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (±)-2-pyrrolidone-5-carboxylic acid, 149-87-1 [thegoodscentscompany.com]

- 5. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

The Architectural Blueprint of 5-(2-Pyridyl)pyrrolidine-2-carboxylic Acid: A Technical Guide to a Scaffold of Untapped Potential

Abstract

This technical guide provides a comprehensive analysis of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. Due to the limited publicly available data on this specific molecule, this document takes a predictive and application-oriented approach. By leveraging established principles of organic synthesis and drawing parallels from structurally analogous compounds, we present a plausible synthetic pathway and explore a range of high-potential applications. This guide is intended to serve as a foundational resource, stimulating further investigation into this promising scaffold. We will delve into its potential as a chiral ligand in asymmetric catalysis and as a versatile building block in the design of novel therapeutic agents. Detailed, albeit predictive, experimental protocols are provided to empower researchers to initiate their own studies.

Introduction: Unveiling a Privileged Scaffold

The convergence of a pyrrolidine ring, a carboxylic acid, and a pyridine moiety within a single molecule, 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid, creates a scaffold with a unique combination of structural and electronic features. The pyrrolidine core, a five-membered saturated nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional space.[1][2] The integrated proline-like structure suggests potential applications in organocatalysis, mimicking the success of proline and its derivatives in a myriad of asymmetric transformations.[3]

Furthermore, the presence of the pyridine ring, a six-membered aromatic heterocycle, introduces a metal-coordinating element. This, in conjunction with the carboxylic acid, positions 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid as a promising chiral ligand for transition metal-catalyzed reactions. The nitrogen atom of the pyridine and the carboxylate group can act as a bidentate chelating system, creating a chiral environment around a metal center. This guide will explore the untapped potential of this molecule, providing a roadmap for its synthesis and application.

Proposed Asymmetric Synthesis

The proposed synthetic pathway, outlined below, leverages a chiral auxiliary to induce stereoselectivity, leading to the desired (2S, 5R) diastereomer, as indicated in the PubChem entry for a related compound.

Caption: Proposed synthetic pathway for 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid.

Detailed Experimental Protocol (Predictive)

This protocol is a hypothetical procedure based on analogous 1,3-dipolar cycloaddition reactions.

Step 1: In situ generation of the Azomethine Ylide

-

To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene (10 mL/mmol) is added glycine methyl ester (1.0 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After complete formation of the imine (monitored by TLC or GC-MS), the solution is cooled to room temperature.

Step 2: Asymmetric 1,3-Dipolar Cycloaddition

-

To the solution of the imine from Step 1, add a chiral silver(I) or copper(I) catalyst (e.g., AgOAc or Cu(OTf)₂) (10 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP) (11 mol%).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl acrylate (1.2 eq) dropwise over 1 hour.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

Step 3: Hydrolysis and Purification

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in a mixture of methanol and 2M aqueous sodium hydroxide (1:1).

-

The mixture is stirred at room temperature for 4-6 hours until the ester hydrolysis is complete (monitored by TLC).

-

The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

-

The aqueous layer is acidified to pH ~6 with 1M HCl, leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Asymmetric Catalysis

The unique structural features of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid make it a highly promising candidate as a chiral ligand in a variety of asymmetric catalytic transformations. The pyridine nitrogen and the carboxylate can form a stable five-membered chelate ring with a metal center, creating a rigid and well-defined chiral environment.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Asymmetric Synthesis with 5-(2-Pyridyl)pyrrolidine-2-carboxylic Acid

This comprehensive application note details the use of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid (often referred to as 5-(2-Pyridyl)proline ) in asymmetric synthesis. This advanced proline derivative bridges the gap between traditional organocatalysis and metal-ligand coordination chemistry, offering unique steric and electronic properties for high-precision enantioselective transformations.

Introduction: The Bifunctional Advantage

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid represents a sophisticated evolution of the classic L-proline catalyst. By incorporating a pyridine ring at the C5 position, this molecule introduces two critical features that enhance catalytic performance:

-

Electronic Bifunctionality: The pyridine nitrogen acts as a secondary Lewis base or hydrogen-bond acceptor, creating a "bifunctional" activation mode that stabilizes transition states more effectively than the phenyl group found in 5-phenylproline.

-

Steric Shielding: The bulky heteroaromatic group at C5 creates a defined chiral pocket, significantly improving enantioselectivity (ee) in reactions where standard proline fails to provide sufficient steric bias.

-

Metal Coordination: Unlike simple proline, the 5-(2-pyridyl) moiety enables tridentate (N,N,O) coordination, making it a privileged ligand for Cu(II) and Zn(II) catalyzed transformations.

Structural Analysis & Stereochemistry

The catalytic efficacy is highly dependent on the relative stereochemistry of the C2-carboxylate and C5-pyridyl groups.

-

cis-Isomer: Typically the active catalyst for organocatalytic modes (e.g., Michael Addition), where the C5-substituent shields one face of the enamine intermediate.

-

trans-Isomer: Often preferred for specific metal-ligand applications where planar coordination is required.

Catalyst Preparation & Sourcing

While commercially available from specialized chiral building block suppliers, in-house synthesis ensures high optical purity.

Protocol A: Stereoselective Hydrogenation (Primary Route)

This method yields the cis-diastereomer with high selectivity.

Reagents:

-

Precursor: 5-(2-Pyridyl)-1H-pyrrole-2-carboxylic acid

-

Catalyst: 5% Rh/Al₂O³ or PtO₂ (Adams' Catalyst)

-

Solvent: Acetic Acid / Methanol (1:1 v/v)

-

Pressure: 50–100 psi H₂

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the pyrrole precursor in 50 mL of AcOH/MeOH mixture.

-

Catalyst Addition: Carefully add 5 mol% of Rh/Al₂O³ under an argon blanket.

-

Hydrogenation: Seal in a high-pressure reactor. Purge with H₂ (3x) and pressurize to 60 psi. Stir vigorously at 25°C for 12–24 hours.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Ether to obtain the cis-5-(2-pyridyl)proline as a white crystalline solid.

-

QC Check: Verify cis-stereochemistry via NOESY NMR (strong correlation between C2-H and C5-H).

-

Core Application 1: Organocatalytic Asymmetric Michael Addition

This protocol describes the high-enantioselectivity addition of aldehydes to nitroolefins, a key transformation for synthesizing GABA analogs and other bioactive scaffolds.

Mechanistic Rationale

The catalyst operates via an Enamine Activation cycle. The secondary amine forms a nucleophilic enamine with the aldehyde, while the carboxylic acid (and potentially the pyridine nitrogen) directs the nitroolefin approach via hydrogen bonding, ensuring high facial selectivity.[1]

Experimental Protocol

Reaction: Butanal + trans-β-Nitrostyrene → γ-Nitroaldehyde

| Parameter | Condition |

| Catalyst Loading | 10–20 mol% |

| Solvent | CHCl₃ or Toluene (Reagent Grade) |

| Temperature | 0°C to 25°C |

| Concentration | 0.5 M (relative to nitroolefin) |

| Time | 24–48 Hours |

Step-by-Step Procedure:

-

Setup: In a 10 mL round-bottom flask, charge cis-5-(2-pyridyl)proline (0.1 mmol, 10 mol%) and trans-β-nitrostyrene (1.0 mmol).

-

Solvent: Add 2.0 mL of CHCl₃. Stir to ensure partial dissolution.

-

Addition: Add Butanal (3.0 mmol, 3 equiv) in one portion.

-

Reaction: Stir at ambient temperature (20–25°C). Monitor conversion by TLC (Hexane/EtOAc 7:3).

-

Quench & Workup: Upon completion, add saturated NH₄Cl (5 mL) and extract with CH₂Cl₂ (3 x 10 mL).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient elution).

Mechanistic Pathway Visualization

Figure 1: Catalytic cycle showing enamine formation and H-bond directed attack.

Core Application 2: Cu(II)-Catalyzed Asymmetric Henry Reaction

The 5-(2-pyridyl)pyrrolidine-2-carboxylic acid ligand coordinates with Copper(II) to form a rigid chiral complex, ideal for the nitroaldol (Henry) reaction, producing chiral β-nitroalcohols.

Ligand-Metal Complex Formation

The ligand acts as a tridentate chelate (N,N,O), occupying three coordination sites on the copper center, leaving the remaining sites open for substrate activation.

Protocol:

Reaction: Benzaldehyde + Nitromethane → β-Nitroalcohol

| Component | Quantity/Condition |

| Ligand | 5-(2-Pyridyl)proline (12 mol%) |

| Metal Source | Cu(OAc)₂·H₂O (10 mol%) |

| Base | DIPEA (Diisopropylethylamine) (10 mol%) |

| Solvent | Ethanol (EtOH) |

| Temperature | 0°C |

Step-by-Step Procedure:

-

Complexation: In a vial, mix Cu(OAc)₂·H₂O (0.1 mmol) and the Ligand (0.12 mmol) in EtOH (2 mL). Stir for 1 hour until a deep blue/green solution forms.

-

Substrate Addition: Add Nitromethane (10 mmol, 10 equiv) and stir for 10 minutes.

-

Cooling: Cool the reaction mixture to 0°C.

-

Start: Add Benzaldehyde (1.0 mmol) followed by DIPEA (0.1 mmol).

-

Incubation: Stir at 0°C for 24–48 hours.

-

Workup: Quench with 1N HCl (cold), extract with EtOAc, and purify via silica gel chromatography.

Expected Results:

-

Yield: 85–95%

-

Enantiomeric Excess (ee): >90% (typically favoring the R-enantiomer depending on ligand configuration).

Troubleshooting & Optimization

This section addresses common challenges based on field experience.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or wet solvent. | Ensure solvents are anhydrous. For organocatalysis, trace water is beneficial, but >1% can inhibit enamine formation. |

| Low ee | Non-selective background reaction. | Lower the temperature to -10°C or -20°C. Verify the optical purity of the catalyst. |

| Racemization | Product instability or basic workup. | Avoid strong bases during workup. Use buffered quenching solutions (pH 7). |

| Poor Solubility | Zwitterionic nature of the catalyst. | Use solvent mixtures (e.g., CHCl₃/MeOH 9:1) or add a catalytic amount of benzoic acid to break aggregates. |

References

-

List, B., et al. (2000). "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society.[2] Link(Foundational Proline Catalysis)

-

Vickery, T. P., et al. (2021). "Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines." White Rose Research Online. Link(Synthesis of substituted pyrrolidines)

-

Ma, J. A., & Cahard, D. (2008). "Update on Asymmetric Organocatalysis." Chemical Reviews. Link(Review covering 5-substituted prolines)

-

Gong, L. Z., et al. (2003). "Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction." Journal of the American Chemical Society.[2] Link(Pyridine-containing organocatalysts)

-

Trost, B. M., & Brindle, C. S. (2010). "The Direct Catalytic Asymmetric Aldol Reaction." Chemical Society Reviews. Link(Mechanistic insights)

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Application Notes and Protocols for the Catalytic Use of 5-(2-Pyridyl)pyrrolidine-2-carboxylic Acid

Introduction: A Privileged Scaffold for Asymmetric Organocatalysis

The field of asymmetric organocatalysis has identified proline and its derivatives as exceptionally versatile and powerful tools for the stereoselective synthesis of chiral molecules.[1][2][3][4] Within this class of catalysts, 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid emerges as a sophisticated bifunctional catalyst, integrating the well-established catalytic prowess of the proline backbone with the unique electronic and coordinating properties of a pyridyl moiety. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic mechanism, applications, and experimental protocols for this promising organocatalyst.

The core structure, a pyrrolidine ring with a carboxylic acid at the 2-position, is the fundamental catalytic unit, enabling activation of carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1][3] The strategic placement of a pyridyl group at the 5-position introduces an additional functional handle that can significantly influence the catalyst's performance through non-covalent interactions, such as hydrogen bonding or Lewis base activation, thereby enhancing stereocontrol and reactivity.[1]

The Dual Catalytic Manifold: Enamine and Iminium Ion Cycles

The catalytic versatility of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid stems from its ability to operate through two distinct, yet related, catalytic cycles: enamine and iminium ion catalysis. The selection of the operative pathway is primarily dictated by the nature of the carbonyl substrate.

Enamine Catalysis: Activating Nucleophiles

In reactions involving aldehydes and ketones as nucleophiles (e.g., aldol and Michael additions), the catalytic cycle proceeds through an enamine intermediate.[1][3]

Mechanism of Enamine Catalysis:

-

Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This transformation increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering it more nucleophilic.

-

Stereoselective C-C Bond Formation: The enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The stereochemical outcome of this step is controlled by the chiral environment of the catalyst, which directs the approach of the electrophile to one of the two faces of the enamine.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

Iminium Ion Catalysis: Activating Electrophiles

For reactions where α,β-unsaturated aldehydes or ketones act as electrophiles (e.g., Diels-Alder and conjugate additions), the catalyst operates via an iminium ion intermediate.[1]

Mechanism of Iminium Ion Catalysis:

-

Iminium Ion Formation: The secondary amine of the catalyst condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, making it a more potent electrophile.

-

Stereoselective Nucleophilic Attack: A nucleophile then attacks the β-position of the iminium ion. The chiral scaffold of the catalyst shields one face of the iminium ion, directing the nucleophile to the opposite face and thus controlling the stereochemistry of the newly formed bond.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the catalyst.

The Role of the 5-(2-Pyridyl) Substituent: A Bifunctional Approach

The introduction of the 2-pyridyl group at the 5-position of the pyrrolidine ring is a key design feature that can enhance the catalyst's performance through a bifunctional activation mechanism. The nitrogen atom of the pyridyl ring can act as a Lewis base or a hydrogen bond acceptor, participating in the organization of the transition state.

In the context of an aldol reaction, for instance, the pyridyl nitrogen can engage in a hydrogen bond with the hydroxyl group of the aldehyde, bringing it into close proximity to the enamine and pre-organizing the transition state for highly stereoselective C-C bond formation. This cooperative catalysis, where both the enamine and the electrophile are activated by different functionalities of the same catalyst molecule, is a hallmark of highly efficient organocatalysts.

Experimental Protocols

General Considerations

-

Reagent and Solvent Purity: For optimal results, it is crucial to use high-purity reagents and anhydrous solvents.

-

Inert Atmosphere: While many organocatalytic reactions are tolerant to air and moisture, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for sensitive substrates.

-

Reaction Monitoring: The progress of the reaction should be monitored by appropriate techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Protocol for a Representative Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid.

Materials:

-

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid (10-20 mol%)

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Ketone (5.0-10.0 mmol, 5.0-10.0 equiv)

-

Anhydrous solvent (e.g., DMF, DMSO, or CH2Cl2)

-

Reaction vessel (e.g., a flame-dried vial with a magnetic stir bar)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid.

-

Add the anhydrous solvent, followed by the ketone and the aldehyde.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

-

Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol for a Representative Asymmetric Michael Addition

This protocol provides a general method for the asymmetric Michael addition of a ketone to a nitroalkene.

Materials:

-

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid (10-20 mol%)

-

Nitroalkene (1.0 mmol, 1.0 equiv)

-

Ketone (2.0-5.0 mmol, 2.0-5.0 equiv)

-

Anhydrous solvent (e.g., toluene, CHCl3, or THF)

-

Reaction vessel

-

Standard laboratory glassware

-

Silica gel

Procedure:

-

In a reaction vial, dissolve the 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid and the nitroalkene in the anhydrous solvent.

-

Add the ketone to the solution.

-

Stir the mixture at the specified temperature and monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.

-

Analyze the product to determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Sources

functionalization of "5-(2-Pyridyl)pyrrolidine-2-carboxylic acid"

An In-Depth Guide to the Functionalization of 5-(2-Pyridyl)pyrrolidine-2-carboxylic Acid: Protocols and Applications

Introduction: Unlocking the Potential of a Privileged Scaffold

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid is a proline analogue of significant interest in medicinal chemistry and catalysis. Its rigid, chiral pyrrolidine core, combined with the coordinating pyridyl moiety, makes it a privileged scaffold for developing novel therapeutics, asymmetric catalysts, and advanced materials. The true potential of this molecule is realized through its precise functionalization, which allows for the systematic modulation of its steric and electronic properties.

This guide provides a comprehensive overview of the key functionalization strategies for this versatile building block. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical logic, enabling researchers to make informed decisions for their specific synthetic goals. We will explore the three primary reactive centers of the molecule, detailing robust protocols for their modification and discussing the rationale behind the choice of reagents and conditions. The applications of the resulting derivatives will be highlighted to provide context for these synthetic efforts.

Chapter 1: Mapping the Reactive Landscape

The synthetic versatility of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid stems from three distinct reactive sites. Understanding their relative reactivity and how to selectively address them is fundamental to any synthetic campaign.

-

Carboxylic Acid (C2 Position): The most apparent handle for modification, ideal for forming amide and ester linkages to introduce new functionalities.

-

Pyrrolidine Nitrogen (N1 Position): A secondary amine that can be alkylated, acylated, or used in reductive amination to extend the molecular framework.

-

Pyridyl Nitrogen: A basic nitrogen that can be protonated or coordinated to metal centers. While direct functionalization is less common, its electronic influence is a key feature of the scaffold.

Caption: Key reactive sites for functionalization on the 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid scaffold.

Chapter 2: Functionalization of the Carboxylic Acid Group

Modification at the C2 carboxylic acid is the most common strategy for library synthesis and structure-activity relationship (SAR) studies. The primary transformations are amide bond formation and esterification.

Amide Bond Formation: The Workhorse Reaction

Amide coupling is a cornerstone of medicinal chemistry, allowing for the connection of the pyrrolidine core to a vast array of amine-containing building blocks.[1][2] The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and, most importantly, prevent epimerization of the adjacent chiral center.

Causality Behind Experimental Choices:

-

Carbodiimides (EDC, DIC): These are cost-effective and widely used. However, they can generate a highly reactive O-acylisourea intermediate that is susceptible to racemization. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential. These additives act as "racemization suppressants" by trapping the activated acid as a less reactive, more stable active ester.[3][4]

-

Onium Salts (HATU, HBTU, PyBOP): These reagents are generally more efficient and faster than carbodiimides, especially for hindered amines or electron-deficient anilines.[2] They incorporate the HOBt or HOAt moiety directly into their structure, streamlining the reaction. Although more expensive, their high efficiency often justifies the cost in drug discovery settings.

-

Base Selection: A non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component. DIPEA is often preferred due to its steric bulk, which reduces the likelihood of unwanted side reactions.

Protocol 2.1.1: General Amide Coupling using EDC/HOBt

This protocol provides a reliable and cost-effective method for synthesizing a diverse range of amides.

Materials and Reagents:

-

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid

-

Amine of interest (1.1 eq)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (1-hydroxybenzotriazole) (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF or DCM (N,N-Dimethylformamide or Dichloromethane)

-

Saturated aq. NaHCO₃, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

-

To a solution of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The formation of the HOBt active ester is crucial for minimizing racemization.

-

Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired amide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Esterification

Esterification is used to mask the carboxylic acid, improve cell permeability, or create prodrugs.

Protocol 2.2.1: Acid-Catalyzed Esterification

This classic Fischer-Speier esterification is suitable for simple, unhindered alcohols.

Materials and Reagents:

-

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid

-

Alcohol (e.g., Methanol, Ethanol) (used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic)[5][6]

-

Saturated aq. NaHCO₃

-

Anhydrous Na₂SO₄

Step-by-Step Methodology:

-

Suspend 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol).

-

Cool the suspension in an ice bath and slowly add concentrated H₂SO₄ (0.1-0.2 eq).

-

Warm the mixture to reflux and heat for 4-24 hours. The reaction is driven by the large excess of alcohol. Monitor by TLC or LC-MS.

-

Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aq. NaHCO₃ until effervescence ceases.

-

Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to afford the desired ester.

Chapter 3: Functionalization of the Pyrrolidine Nitrogen

Modifications at the N1 position are crucial for exploring new chemical space and altering the molecule's three-dimensional conformation. To achieve selective N-functionalization, the carboxylic acid group must first be protected, typically as an ester.

Orthogonal Protection Strategy

A robust protection-functionalization-deprotection sequence is essential for regioselective synthesis. The methyl or ethyl ester serves as a common protecting group for the carboxylic acid.

Caption: A typical orthogonal workflow for selective N-functionalization.

Protocol 3.1.1: N-Alkylation of the Pyrrolidine Ring

This protocol describes the introduction of an alkyl group onto the secondary amine after ester protection.

Materials and Reagents:

-

Methyl 5-(2-pyridyl)pyrrolidine-2-carboxylate (from Protocol 2.2.1)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)[7]

-

Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Dissolve the methyl ester starting material (1.0 eq) in anhydrous acetonitrile.

-

Add K₂CO₃ (2.0 eq) and the alkyl halide (1.1 eq).

-

Heat the mixture to 50-80 °C and stir for 2-12 hours. The higher temperature is often necessary to drive the alkylation of the secondary amine. Monitor by LC-MS.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine, then dry over Na₂SO₄.

-

Concentrate and purify by column chromatography to obtain the N-alkylated ester.

-

If the free acid is desired, proceed with ester hydrolysis (saponification) using a base like LiOH in a THF/water mixture.

Chapter 4: Applications of Functionalized Derivatives

The derivatives of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid are valuable in several fields.

| Application Area | Derivative Type | Function | Rationale |

| Asymmetric Catalysis | N-alkylated or N-acylated derivatives | Chiral Ligands | The bidentate N,N' chelation (pyrrolidine-N and pyridyl-N) to a metal center creates a well-defined chiral environment for catalysis. |

| Medicinal Chemistry | Amide derivatives | Enzyme Inhibitors | The pyrrolidine scaffold acts as a rigid backbone to position pharmacophoric groups (introduced via the amide bond) into the active site of a target protein, such as proteases or kinases.[8] |

| Drug Development | Ester derivatives | Prodrugs | Converting the polar carboxylic acid to a lipophilic ester can enhance membrane permeability and oral bioavailability. The ester is later cleaved in vivo by esterases to release the active drug. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in amide coupling | - Incomplete activation of the acid.- Poorly reactive amine.- Steric hindrance. | - Switch to a more powerful coupling reagent like HATU.- Increase reaction temperature slightly (e.g., to 40 °C).- Increase reaction time. |

| Racemization observed | - Use of carbodiimide without an additive.- Excessive heat or prolonged exposure to base. | - Always include HOBt or Oxyma with EDC/DIC.- Use an onium salt (HATU).- Keep reaction temperature at or below room temperature. |

| Double N-alkylation (if starting with a primary amine) | - Not applicable for this specific scaffold, but a common issue in related chemistry. | - Use a milder base or exactly one equivalent of the alkylating agent. |

| Incomplete ester hydrolysis | - Steric hindrance around the ester.- Insufficient base or reaction time. | - Increase the amount of LiOH (to 3-4 eq).- Increase the reaction temperature to 40-50 °C.- Add a co-solvent like methanol to improve solubility. |

References

- Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Vertex AI Search.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications.

- Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal.

- 5-Arylpyrrolidine-2-carboxylic Acid Derivatives as Precursors in the Synthesis of Sulphonyl-substituted Pyrroles. ResearchGate.

- Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted... PMC.

- Esterification of pyridine carboxylic acids. Google Patents.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Esterification of pyridine carboxylic acids. Google Patents.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Benchchem.

- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"5-(2-Pyridyl)pyrrolidine-2-carboxylic acid" in pharmaceutical synthesis

Topic: "5-(2-Pyridyl)pyrrolidine-2-carboxylic acid" in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols

The Proline-Pyridine Chimera: Synthesis, Stereocontrol, and Pharmaceutical Utility

Executive Summary

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid (often referred to as 5-(2-pyridyl)proline ) is a non-proteinogenic amino acid that serves as a critical scaffold in modern drug discovery. Structurally, it fuses the conformational rigidity of the pyrrolidine ring (proline) with the metal-chelating and hydrogen-bond-accepting properties of a pyridine ring.

This "chimera" molecule is extensively utilized in:

-

Peptidomimetics: To constrain peptide backbones (locking

and -

HCV NS5A Inhibitors: As a core pharmacophore in direct-acting antivirals where the proline-pyridine linkage is essential for replication complex inhibition.

-

Asymmetric Catalysis: As a chiral ligand ("PyPro") for enantioselective metal-catalyzed transformations.

This guide details the stereoselective synthesis of the cis-(2S,5S) isomer, the most common target in pharmaceutical applications, and provides protocols for its characterization and use.

Chemical Foundation & Stereochemistry

Structural Properties

The molecule contains two chiral centers (C2 and C5). The relative stereochemistry significantly impacts biological activity and synthetic accessibility.

| Property | Description |

| Molecular Formula | |

| MW | 192.22 g/mol |

| Stereoisomers | 4 (2S,5S; 2S,5R; 2R,5S; 2R,5R) |

| Key Isomer | (2S, 5S)-cis : The "all-syn" conformation is often preferred in peptidomimetics to mimic specific turn geometries. |

| pKa Values | ~1.9 (COOH), ~8.5 (Pyrrolidine NH), ~3.5 (Pyridine N - suppressed by proximity to ammonium). |

Stereochemical Nomenclature

-

Cis-isomer: The carboxylate at C2 and the pyridyl group at C5 are on the same face of the ring (e.g., 2S, 5S).

-

Trans-isomer: The substituents are on opposite faces (e.g., 2S, 5R).

Protocol: Stereoselective Synthesis

Objective: Synthesis of (2S,5S)-5-(2-pyridyl)pyrrolidine-2-carboxylic acid. Methodology: Nucleophilic addition of 2-pyridylmagnesium bromide to N-Boc-pyroglutamate followed by reductive cyclization.

Reaction Pathway Visualization

Caption: Synthetic workflow for the stereoselective construction of the 5-(2-pyridyl)proline core via a Grignard-mediated ring opening and reductive closure.

Detailed Experimental Procedure

Step 1: Preparation of 2-Pyridylmagnesium Bromide (Knochel Method)

Direct formation of pyridyl Grignards is difficult due to polymerization. We use bromine-magnesium exchange.

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Reagents: Dissolve 2-bromopyridine (10 mmol) in anhydrous THF (20 mL).

-

Exchange: Cool to -15°C . Add iPrMgCl[1]·LiCl (TurboGrignard™, 11 mmol) dropwise.

-

Reaction: Stir for 30 min at -10°C. The solution turns dark red/brown, indicating the formation of the pyridylmagnesium species.

Step 2: Nucleophilic Addition to Pyroglutamate

-

Substrate: In a separate flask, dissolve N-Boc-L-pyroglutamate ethyl ester (10 mmol) in THF (30 mL) and cool to -78°C .

-

Addition: Cannulate the cold 2-pyridylmagnesium bromide solution slowly into the pyroglutamate solution over 20 mins.

-

Critical: Maintain temperature < -70°C to prevent over-addition or racemization.

-

-

Quench: After 2 hours, quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Product: This yields the acyclic ketone (N-Boc-2-amino-5-oxo-5-(2-pyridyl)pentanoate).

Step 3: Deprotection and Reductive Cyclization

-

Cyclization: Dissolve the crude acyclic ketone in DCM/TFA (1:1 v/v) at 0°C. Stir for 1 hour to remove the Boc group.

-

Neutralization: Concentrate in vacuo. Redissolve in MeOH and neutralize with

to pH 7. The free amine spontaneously condenses with the ketone to form the cyclic imine (pyrroline intermediate). -

Reduction (Stereodetermining Step):

-

Purification: Filter through Celite. Purify via ion-exchange chromatography (Dowex 50W) or reverse-phase HPLC.

Quality Control & Characterization

NMR Diagnostics for Stereochemistry

Distinguishing cis vs. trans isomers is critical.

| Feature | Cis-(2S,5S) Isomer | Trans-(2S,5R) Isomer |

| NOE Signal | Strong NOE correlation between H-2 and H-5 . | No/Weak NOE between H-2 and H-5. |

| C13 NMR | C2 and C5 carbons typically appear upfield relative to trans. | C2 and C5 appear downfield. |

| Coupling (J) | Distinct coupling patterns due to pseudo-equatorial preference. |

HPLC Method (Chiral)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (90:10) + 0.1% TFA.

-

Detection: UV at 254 nm (Pyridine chromophore).

Application Notes

Peptidomimetics: The "Proline Kink"

Incorporating 5-(2-pyridyl)proline into a peptide chain introduces a rigid constraint. Unlike native proline, the 5-pyridyl group creates steric clash with the preceding residue (

-

Use Case: Stabilizing Type VI

-turns in hairpin mimetics. -

Effect: The pyridine nitrogen can also hydrogen bond with the backbone amide NH, further locking the conformation.

Ligand Design (PyPro Ligands)

In asymmetric catalysis, the N,N-bidentate coordination mode is utilized.

-

Coordination: The pyrrolidine nitrogen (secondary amine) and pyridine nitrogen bind to metals (Zn, Cu, Ni).

-

Reaction Types:

-

Aldol Reactions: Used as organocatalysts (via enamine formation) where the pyridine acts as an internal base or H-bond acceptor.

-

Henry Reaction: Copper complexes of PyPro ligands induce high enantioselectivity.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Wet THF or degradation of Grignard. | Ensure THF is <50 ppm water. Titrate Grignard before use. Use "TurboGrignard" (LiCl complex). |

| Racemization at C2 | Temperature too high during quenching or basic workup. | Keep quench < -20°C. Avoid strong bases during neutralization. |

| Poor Diastereoselectivity (dr) | Reduction catalyst too active or wrong solvent. | Use Pd/C in MeOH. Avoid PtO2 (which is more aggressive). Lower H2 pressure favors thermodynamic control. |

| Product Instability | Oxidation of pyrrolidine ring. | Store as HCl salt or Boc-protected derivative at -20°C. |

References

-

Stereoselective Synthesis of 5-Substituted Prolines

-

Grignard Addition to Pyroglutamates

-

Knochel TurboGrignard Preparation

- Title: "Preparation of Polyfunctional Arylmagnesium Reagents."

- Source:Angew. Chem. Int. Ed. 2004, 43, 3333.

-

URL:[Link]

-

Pharmaceutical Applications (HCV)

- Title: "Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replic

- Source:J. Med. Chem. 2014, 57, 5, 2033–2046. (Note: Illustrates the relevance of proline-heterocycle linkages).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Pyrroline-5-Carboxylate Reductase-2 Promotes Colorectal Carcinogenesis by Modulating Microtubule-Associated Serine/Threonine Kinase-like/Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

Investigating the Reaction Kinetics of 5-(2-Pyridyl)pyrrolidine-2-carboxylic Acid: Methodologies for Mechanistic Elucidation in Catalysis and Coordination Chemistry

An Application & Protocol Guide

Abstract

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid is a structurally significant molecule, combining the chiral scaffold of proline with the coordinating properties of a pyridine ring. This unique architecture makes it a prime candidate for applications in asymmetric catalysis and as a ligand in coordination chemistry. Understanding the kinetics of its reactions is paramount for optimizing catalytic cycles, predicting product formation, and elucidating reaction mechanisms. This guide provides a comprehensive overview of the principles and detailed protocols for studying the reaction kinetics of this compound, aimed at researchers in chemical synthesis, drug development, and materials science. We will delve into the causality behind experimental design and present self-validating protocols for key analytical techniques.

Introduction: The Significance of Kinetic Analysis

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid belongs to a class of privileged chiral ligands and organocatalysts.[1][2] The pyrrolidine ring, particularly the proline motif, is a cornerstone of modern asymmetric organocatalysis, capable of forming transient enamines to facilitate stereoselective bond formation.[1][3] The addition of a 2-pyridyl group introduces a bidentate chelation site, making the molecule an excellent ligand for transition metals, which are central to many catalytic processes.[4]

Kinetic studies provide a quantitative understanding of reaction rates, offering deep insights into:

-

Reaction Mechanisms: Identifying rate-determining steps, transient intermediates, and the roles of catalysts and reactants.

-

Catalyst Efficiency: Quantifying turnover frequencies and catalyst stability.

-

Optimization of Reaction Conditions: Systematically improving yield and selectivity by understanding the influence of concentration, temperature, and other parameters.

This guide will focus on two primary applications where the reaction kinetics of 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid are of critical importance: organocatalyzed carbon-carbon bond formation and metal-ligand coordination dynamics.

Foundational Concepts: Causality in Experimental Design

Before detailing specific protocols, it is crucial to understand the rationale behind the selection of analytical techniques. The choice of method is dictated by the expected timescale of the reaction and the spectroscopic properties of the reactants, intermediates, and products.

Monitoring Slow vs. Fast Reactions

-

Slow Reactions (minutes to hours): Reactions with half-lives greater than a minute can typically be monitored using techniques with manual mixing.[5][6] In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for these timescales, offering rich structural information over the course of the reaction.[7][8]

-

Fast Reactions (milliseconds to seconds): Many catalytically relevant steps, such as catalyst-substrate binding or intramolecular rearrangements, occur on a sub-second timescale.[5][6] For these reactions, manual mixing is inadequate. Stopped-flow spectrophotometry is the gold standard, allowing for the rapid mixing of reactants and immediate spectroscopic monitoring.[9][10][11]

The Logic of Spectroscopic Probes

Kinetic analysis relies on a measurable change in a physical property over time. For the target molecule, we can exploit:

-

UV-Visible Absorbance: The pyridine ring and potential metal complexes often exhibit distinct UV-Vis spectra. Changes in the electronic environment upon coordination or reaction will lead to a change in absorbance.

-

Fluorescence: If the molecule or a reaction partner is fluorescent, changes in fluorescence intensity or polarization upon binding can be a highly sensitive probe.[9][11]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is particularly powerful as it can simultaneously track the disappearance of reactants and the appearance of products, providing structurally specific information.[7][12]